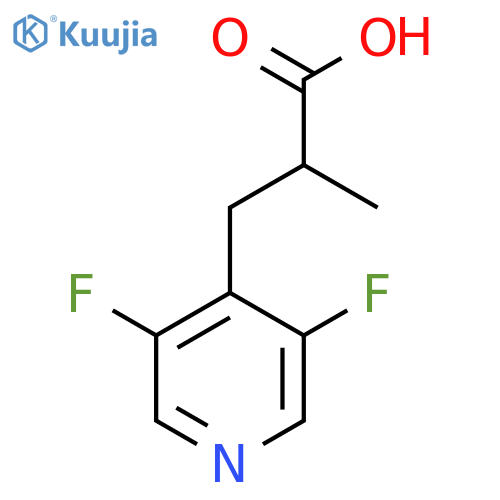

Cas no 2002632-85-9 (3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid)

3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2002632-85-9

- EN300-1762053

- 3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid

- 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid

-

- インチ: 1S/C9H9F2NO2/c1-5(9(13)14)2-6-7(10)3-12-4-8(6)11/h3-5H,2H2,1H3,(H,13,14)

- InChIKey: KFAXJKXBNWNGBM-UHFFFAOYSA-N

- SMILES: FC1C=NC=C(C=1CC(C(=O)O)C)F

計算された属性

- 精确分子量: 201.06013485g/mol

- 同位素质量: 201.06013485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- XLogP3: 1.4

3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762053-0.25g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 0.25g |

$1078.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-1.0g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-2.5g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 2.5g |

$2295.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-0.5g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 0.5g |

$1124.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-5.0g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-10.0g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-0.1g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 0.1g |

$1031.0 | 2023-06-03 | ||

| Enamine | EN300-1762053-0.05g |

3-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid |

2002632-85-9 | 0.05g |

$983.0 | 2023-06-03 |

3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acidに関する追加情報

Introduction to 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid (CAS No. 2002632-85-9)

3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2002632-85-9, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural motif, combines a pyridine ring substituted with fluorine atoms at the 3rd and 5th positions with a propyl side chain methylated at the 2nd carbon. Such structural features make it a promising candidate for various applications, particularly in drug discovery and material science.

The molecular structure of 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid consists of a central pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. The presence of fluorine atoms at the 3rd and 5th positions introduces electron-withdrawing effects, which can influence the electronic properties and reactivity of the molecule. Additionally, the 4-yl substituent linked to the pyridine ring enhances its potential as a pharmacophore in medicinal chemistry. The propyl side chain with a methyl group at the 2nd carbon adds further complexity to its chemical behavior, making it an interesting subject for synthetic and mechanistic studies.

In recent years, fluorinated pyridines have become increasingly important in the development of novel therapeutic agents due to their ability to modulate biological activity and improve metabolic stability. The fluorine atoms in 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid can enhance binding affinity to biological targets and resistance to enzymatic degradation. This has led to extensive research into its potential applications in drug design, particularly in the development of small-molecule inhibitors for various diseases.

One of the most compelling aspects of 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid is its versatility in synthetic chemistry. The compound serves as a valuable building block for more complex molecules, allowing chemists to explore new chemical spaces and develop innovative drug candidates. Its structural features make it amenable to various functionalization strategies, enabling the creation of derivatives with tailored properties for specific applications.

Recent studies have highlighted the potential of 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this fluorinated pyridine derivative into kinase inhibitors, researchers aim to improve drug efficacy and reduce off-target effects. Preliminary findings suggest that compounds incorporating this motif exhibit potent inhibitory activity against certain kinases while maintaining good selectivity.

The synthesis of 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid has also been explored as a model system for studying fluorination reactions. Fluorination is a key step in many synthetic pathways, and understanding its mechanisms can lead to more efficient and sustainable chemical processes. Researchers have reported several synthetic routes to this compound, including cross-coupling reactions and nucleophilic substitutions, providing insights into how fluorinated pyridines can be constructed with high yield and purity.

The physicochemical properties of 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid are also of interest for formulation development. Its solubility profile, melting point, and stability under various conditions are critical factors that determine its suitability for different applications. Studies have shown that modifications to its structure can significantly impact these properties, making it possible to optimize formulations for better performance.

Furthermore, the environmental impact of fluorinated compounds has been a topic of discussion in recent years. While fluorine atoms offer numerous advantages in drug design, their persistence in the environment raises concerns about long-term effects. Research is ongoing to develop more sustainable methods for incorporating fluorine into molecules while minimizing environmental impact. The study of 3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid contributes valuable data to this discussion by providing insights into how fluorinated pyridines behave in different environments.

In conclusion,3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid (CAS No. 2002632-85-9) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it an attractive candidate for drug development, particularly in the area of kinase inhibition. Additionally, its role as a model system for studying fluorination reactions underscores its importance in advancing synthetic chemistry methodologies. As research continues to uncover new applications for this compound,3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid is likely to remain at the forefront of innovation in both academia and industry.

2002632-85-9 (3-(3,5-Difluoropyridin-4-yl)-2-methylpropanoic acid) Related Products

- 2361920-76-3(rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole)

- 2229500-67-6(4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid)

- 2229658-96-0(4-(1-Benzylpiperidin-3-yl)but-3-en-2-one)

- 37675-20-0([(3R)-piperidin-3-yl]methanol)

- 83972-01-4(Magnesium mono-p-nitrobenzyl malonate)

- 19278-85-4(2-chloro-1-(2,4,5-trimethoxyphenyl)ethan-1-one)

- 953803-81-1(Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

- 21901-40-6(4-Methyl-5-nitro-2-pyridinamine)

- 1805245-59-3(4-Bromo-5-cyano-2-ethylbenzoic acid)

- 10412-36-9(2-(dichloromethylidene)cyclohexan-1-one)